Product packaging for 6-Chloro-2-methylthiazolo[5,4-B]pyridine(Cat. No.:CAS No. 857970-22-0)

6-Chloro-2-methylthiazolo[5,4-B]pyridine

Cat. No.: B1454453
CAS No.: 857970-22-0
M. Wt: 184.65 g/mol
InChI Key: HRDFOCIDMXEORR-UHFFFAOYSA-N
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Description

6-Chloro-2-methylthiazolo[5,4-b]pyridine (CAS 857970-22-0) is a versatile and high-purity chemical building block for research and development. This compound features a molecular formula of C 7 H 5 ClN 2 S and a molecular weight of 184.65 g/mol . Its structure incorporates a chlorine atom and a methyl-substituted thiazolo[5,4-b]pyridine scaffold, making it a valuable intermediate in medicinal chemistry and drug discovery . The primary research application of this compound is as a synthetic precursor. The chloro substituent at the 6-position is a reactive site that can undergo subsequent functionalization, for example, via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. This allows researchers to create diverse libraries of more complex molecules for biological screening . The related compound, 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine, demonstrates the utility of this scaffold, where the chloro-methyl group offers an additional handle for further molecular elaboration . As a specialized heterocyclic compound, it is intended for use in constructing potential pharmacologically active molecules. Thiazolopyridine scaffolds are of significant interest in the development of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2S B1454453 6-Chloro-2-methylthiazolo[5,4-B]pyridine CAS No. 857970-22-0

Properties

IUPAC Name

6-chloro-2-methyl-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDFOCIDMXEORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678962
Record name 6-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857970-22-0
Record name 6-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Step Cyclization from Chloronitropyridines and Thioamides/Thioureas

  • Reaction Scheme: The reaction involves nucleophilic attack of the sulfur atom of a thioamide or thiourea on the electrophilic carbon of a chloronitropyridine, displacing the chlorine and facilitating ring closure to form the thiazolo[5,4-B]pyridine core.
  • Conditions: Typically carried out under reflux in polar aprotic solvents or suitable green solvents, with reaction times ranging from several hours to overnight.
  • Advantages: This method offers a straightforward, efficient route with good yields and tolerance to various substituents, allowing for structural diversity.

Reaction of 2-Chloro-3,5-dinitropyridine with Thiol Derivatives

  • Method: Interaction of 2-chloro-3,5-dinitropyridine with sulfur nucleophiles such as 3-methyl-1,2,4-triazole-5-thiol in the presence of bases like sodium carbonate leads to the formation of the thiazolo[5,4-B]pyridine scaffold.
  • Optimization: Control of base quantity, temperature (typically 80–120°C), and solvent choice (e.g., DMF or DMSO) is critical to maximize yield and minimize side products.
  • Scale-up: This method is adaptable to industrial scale using continuous flow reactors to maintain consistent reaction parameters and product quality.

Use of Biomass-Derived Green Solvents (Sabinene)

  • Innovation: Recent research has demonstrated the use of sabinene, a biomass-derived bicyclic monoterpene, as a green solvent for the synthesis of thiazolo[5,4-B]pyridines.
  • Benefits: Sabinene is non-toxic, recyclable by distillation, and provides satisfactory yields under thermal or microwave activation.
  • Process: The reaction proceeds efficiently in sabinene without the need for conventional volatile organic solvents, aligning with sustainable chemistry principles.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents Solvent Type Reaction Conditions Advantages Limitations
One-step from chloronitropyridines & thioamides Chloronitropyridine, thioamide/thiourea Polar aprotic solvents (e.g., DMF) Reflux, several hours High yield, structural diversity Requires careful control of temp.
Reaction with 2-chloro-3,5-dinitropyridine & thiol 2-chloro-3,5-dinitropyridine, thiol DMF, DMSO 80–120°C, base (Na2CO3) Scalable, adaptable to continuous flow Potential side reactions
Green solvent method using sabinene Chloronitropyridine, thioamide Sabinene (biomass-derived) Thermal or microwave activation Environmentally friendly, recyclable Newer method, requires solvent availability

Reaction Optimization and Analytical Characterization

  • Temperature and Stoichiometry: Optimal temperature ranges from 80 to 120°C with stoichiometric control to minimize side reactions and maximize yield.
  • Catalyst Use: Some protocols employ palladium catalysts for cross-coupling reactions to functionalize the thiazolo[5,4-B]pyridine core post-synthesis.
  • Purification: Products are typically purified by silica gel chromatography or recrystallization using ethanol/water mixtures.
  • Characterization Techniques:
    • NMR (1H/13C): Identification of methyl and chloro substituents via characteristic chemical shifts (methyl ~2.5 ppm).
    • IR Spectroscopy: Detection of C-S and C-Cl bonds in the 600–750 cm⁻¹ region.
    • Mass Spectrometry: Confirmation of molecular weight and fragmentation patterns.
  • Safety: Handling requires PPE and fume hood use due to potential toxicity and volatility of reagents.

Summary Table of Key Synthetic Data

Parameter Data/Value Notes
Molecular Formula C7H5ClN2S Confirmed by HRMS
Molecular Weight 184.65 g/mol
CAS Number 109202-21-3
Typical Reaction Temp. 80–120°C Depending on method
Solvents Used DMF, DMSO, Sabinene Sabinene for green chemistry approach
Reaction Time 4–24 hours Varies by method
Yield Range 60–90% Optimized conditions
Purification Methods Silica gel chromatography, recrystallization Ethanol/water solvent systems

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylthiazolo[5,4-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolo[5,4-B]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
6-Chloro-2-methylthiazolo[5,4-b]pyridine has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various human cancer cell lines, including HepG2 (liver), HT-29 (colon), and MCF-7 (breast) cells. A notable study demonstrated that certain analogues of this compound showed IC50 values in the nanomolar range, indicating potent inhibition of cancer cell proliferation .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of phosphoinositide 3-kinase (PI3K). Molecular docking studies reveal that the compound effectively binds to the ATP binding pocket of PI3Kα, forming critical interactions that inhibit its activity. This inhibition is crucial as PI3K plays a significant role in cell growth and survival pathways .

Antimicrobial and Antifungal Activity

Research has also explored the antimicrobial and antifungal properties of this compound. The compound has shown promising results against various microbial strains, suggesting its potential utility in developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving different starting materials and reaction conditions. For instance, one effective approach involves the reaction of 3-amino-2-chloropyridine with isothiocyanates under thermal or microwave conditions to yield high-purity products .

Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of several thiazolo[5,4-b]pyridine derivatives on cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, underscoring their potential as therapeutic agents against cancer .

Case Study 2: PI3K Inhibition
Another investigation focused on the design and synthesis of novel thiazolo[5,4-b]pyridine derivatives as selective PI3K inhibitors. The results demonstrated that these compounds could inhibit multiple isoforms of PI3K with varying potency, highlighting their potential in targeted cancer therapies .

Industrial Applications

Beyond medicinal uses, this compound is being explored for applications in materials science. Its unique electronic properties make it a candidate for developing new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylthiazolo[5,4-B]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it has been reported to exhibit histamine H3 receptor antagonistic activity, which can modulate neurotransmitter release and influence various physiological functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

a) Thiazolo[5,4-b]pyridine Derivatives as Kinase Inhibitors
  • c-KIT Inhibition : Derivatives with a 3-(trifluoromethyl)phenyl group at R1 (e.g., compound 6h ) showed moderate c-KIT inhibitory activity (IC50 = 9.87 µM), attributed to hydrophobic interactions in the binding pocket. In contrast, analogues with methylene or urea linkages (e.g., 6i , 6j ) lost activity, highlighting the critical role of substituent positioning .
  • PI3Kα Inhibition: Substituted thiazolo[5,4-b]pyridines with sulfonamide groups (e.g., 19b, 19c) exhibited nanomolar potency (IC50 = 4.6–8.0 nM). Electron-deficient aryl sulfonamides enhanced interactions with Lys802 in PI3Kα, while methyl substitutions reduced activity by >10-fold .

Table 1: Inhibitory Activities of Selected Thiazolo[5,4-b]pyridine Derivatives

Compound Target IC50/EC50 Key Substituents Reference
6h c-KIT 9.87 µM 3-(Trifluoromethyl)phenyl
19b PI3Kα 4.6 nM 2-Chloro-4-fluorophenyl sulfonamide
19c PI3Kα 8.0 nM 5-Chlorothiophene-2-sulfonamide
b) Halogen and Alkyl Substitutions
  • 6-Bromo Derivatives: 2-Amino-6-bromothiazolo[5,4-b]pyridine (CAS 1160791-13-8) and 6-bromo-2-ethyl analogues (CAS 1307291-19-5) demonstrate the impact of bromine vs. chlorine.
  • Methyl vs. Ethyl Groups : The 2-methyl group in 6-chloro-2-methylthiazolo[5,4-b]pyridine likely provides optimal steric bulk compared to larger alkyl chains (e.g., ethyl), which may disrupt binding in specific targets .

Heteroatom Variations: Thiazolo vs. Oxazolo Analogues

Replacing sulfur with oxygen in the heterocycle (e.g., 6-chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine) alters electronic and steric properties.

Isomeric Differences

  • Thiazolo[4,5-c]pyridine: Isomers with shifted ring fusion (e.g., thiazolo[4,5-c]pyridine) show distinct electronic profiles. For example, thiazolo[5,4-b]pyridine-2-thione (derived from 3-amino-2-chloropyridine) exists predominantly in the thione tautomer, influencing hydrogen-bonding capabilities .

Antimicrobial Activity

Carbohydrazide derivatives of thiazolo[5,4-b]pyridine with 5-bromo or 5-chloro substituents demonstrated potent antibacterial and antifungal activities. This suggests that halogen positioning (5- vs. 6-) significantly impacts antimicrobial efficacy .

Biological Activity

6-Chloro-2-methylthiazolo[5,4-B]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiazole ring fused with a pyridine moiety, with a chlorine atom at the 6-position. This unique structure contributes to its biological activity, particularly in relation to enzyme inhibition and receptor modulation.

The compound's biological effects are primarily attributed to its interaction with specific molecular targets:

  • Histamine H3 Receptor Antagonism : this compound acts as an antagonist at the histamine H3 receptor. This interaction modulates neurotransmitter release, influencing various physiological functions including cognition and appetite regulation .
  • PI3K Inhibition : The compound has demonstrated potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell signaling pathways associated with cancer progression. In vitro studies revealed an IC50 value of 3.6 nM for PI3Kα inhibition .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a variety of pathogens, showing effectiveness in inhibiting bacterial growth and fungal proliferation.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on several human cancer cell lines, including:

  • HepG2 (liver cancer)
  • HT-29 (colon cancer)
  • MCF-7 (breast cancer)

In vitro assays demonstrated that this compound effectively induced cell death in these cancer types, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

  • Cytotoxicity Assays : A study investigating the cytotoxicity of various thiazolo[5,4-B]pyridine derivatives found that this compound exhibited promising results against the aforementioned cancer cell lines using the MTT assay method .
  • Enzymatic Assays : In a comparative study of PI3K inhibitors, this compound was highlighted for its strong binding affinity to the enzyme's active site, confirmed through molecular docking studies that illustrated key hydrogen bond interactions with critical residues .

Data Summary

Biological ActivityTest SystemIC50 ValueReference
PI3K InhibitionEnzymatic Assay3.6 nM
CytotoxicityHepG2Not specified
CytotoxicityHT-29Not specified
CytotoxicityMCF-7Not specified

Q & A

Q. What are the established synthetic routes for 6-chloro-2-methylthiazolo[5,4-b]pyridine, and what are the critical reaction parameters?

A high-yielding synthesis of 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine starts with 2-amino-5-chloropyridine in a five-step sequence. Key steps include cyclization using phosphorus oxychloride and carboxylate intermediates, followed by chloromethylation. Precise temperature control (80–120°C) and stoichiometric ratios of reagents (e.g., POCl₃ for cyclization) are critical for achieving >70% yield. Reaction purity is ensured via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For example, ¹H NMR peaks for the thiazolo-pyridine core appear at δ 7.8–8.5 ppm (aromatic protons), while chloromethyl groups resonate near δ 4.5–5.0 ppm. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%) .

Q. How do the chloro and methyl substituents influence the compound's reactivity?

The chloro group at position 6 enhances electrophilic substitution potential, enabling further functionalization (e.g., Suzuki coupling). The methyl group at position 2 stabilizes the thiazolo ring via steric hindrance, reducing unwanted side reactions. These groups collectively increase solubility in polar aprotic solvents (e.g., DMF, DMSO), aiding in downstream derivatization .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound derivatives?

Comparative studies show that replacing batch reactors with continuous flow systems improves yield (from 20% to 38–51%) by minimizing by-product formation. Automated control of temperature (±1°C) and reagent addition rates (e.g., slow addition of chloromethylating agents) enhances reproducibility. Post-synthetic modifications, such as introducing sulfonamide groups, further expand functional diversity .

Q. How do structural modifications impact biological activity, particularly in kinase inhibition?

Structure-Activity Relationship (SAR) studies reveal that substituting the thiazolo-pyridine core with 2-pyridyl and 4-morpholinyl groups significantly enhances phosphoinositide 3-kinase (PI3K) inhibition (IC₅₀ = 3.6 nM). For example, sulfonamide derivatives (e.g., 2-chloro-4-fluorophenyl sulfonamide) exhibit nanomolar potency due to hydrogen bonding with kinase active sites. Conversely, replacing pyridyl with phenyl reduces activity by 10-fold, highlighting the importance of π-π stacking interactions .

Q. What computational methods validate the binding mechanisms of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations demonstrate that the thiazolo-pyridine core forms hydrogen bonds with PI3Kα’s hinge region (e.g., Val851 and Lys802). The chloro and methyl groups contribute to hydrophobic interactions with Ile831 and Tyr836. Free energy perturbation (FEP) simulations further predict binding affinities within ±0.5 kcal/mol of experimental values .

Q. How do solvent polarity and substituents affect the photophysical properties of related thiazolo-pyridines?

Ethyl ester derivatives of isothiazolo[5,4-b]pyridine exhibit solvent-dependent fluorescence. In polar solvents (e.g., ethanol), the emission maxima (λₑₘ) shift bathochromically (~420 nm to ~450 nm) due to stabilized excited states. Electron-withdrawing groups (e.g., chloro) reduce quantum yields (Φ = 0.15–0.25) compared to electron-donating substituents (Φ = 0.35–0.45) .

Methodological Notes

  • Data Contradictions : While emphasizes chloromethylation for functionalization, prioritizes sulfonamide derivatization for biological activity. Researchers must tailor synthetic pathways based on target applications.
  • Critical Parameters : Reaction scale-up requires strict control of anhydrous conditions to prevent hydrolysis of intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2-methylthiazolo[5,4-B]pyridine
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6-Chloro-2-methylthiazolo[5,4-B]pyridine

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